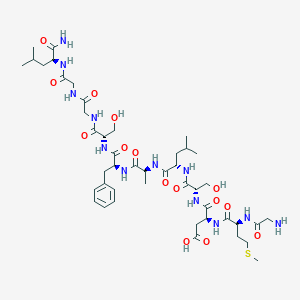
L-Valinol
Übersicht
Beschreibung
L-valinol, also known as (2S)-2-amino-3-methylbutan-1-ol, is an organic compound derived from the amino acid valine. It is a chiral molecule, predominantly produced as the S-isomer due to the abundant supply of S-valine. This compound belongs to the class of amino alcohols and is characterized by its white to yellow crystalline powder appearance .
Wissenschaftliche Forschungsanwendungen
L-Valinol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der spezifische Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen Enzymen und Rezeptoren interagiert, darunter G-Protein-gekoppelte Rezeptoren, Serotoninrezeptoren und Gamma-Aminobuttersäure-Rezeptoren . Diese Interaktionen können die biologische Aktivität der Verbindung und ihre Rolle in der asymmetrischen Synthese beeinflussen.
Wirkmechanismus
Target of Action
L-Valinol is believed to interact with various enzymes and receptors . Notably, it may engage the G-protein coupled receptor, the serotonin receptor, and the GABA receptor .
Mode of Action
It is believed to interact with its targets, leading to various biochemical changes
Biochemical Pathways
It is known that this compound belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Result of Action
As it interacts with various enzymes and receptors, it is likely to have multiple effects at the molecular and cellular levels .
Action Environment
It is generally recommended to handle this compound with care, avoiding inhalation or contact with skin and eyes . If ingested or inhaled in large amounts, medical attention should be sought immediately .
Biochemische Analyse
Biochemical Properties
L-Valinol plays a crucial role in biochemical reactions, particularly in the formation of imines and oxazolines when it reacts with aldehydes and nitriles . This property makes this compound an important compound for asymmetric synthesis .
Cellular Effects
It is known that this compound, as part of the broader family of amino acids, plays a vital role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other biomolecules. It is known to bind with enzymes and proteins, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Preliminary studies suggest that different dosages of this compound may have varying effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interaction with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. Current studies are investigating potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: L-Valinol kann durch Reduktion der Carboxylgruppe von Valin zu einem Alkohol synthetisiert werden. Diese Reduktion kann mit starken Reduktionsmitteln wie Lithiumaluminiumhydrid oder einer Kombination aus Natriumborhydrid und Jod durchgeführt werden, die den Boran-Tetrahydrofuran-Komplex bilden . Die Reaktion beinhaltet typischerweise die Umwandlung von Valin in seinen entsprechenden Alkohol unter kontrollierten Bedingungen, gefolgt von der Reinigung durch Kurzwegdestillation .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch mikrobielle Fermentation unter Verwendung von gentechnisch veränderten mikrobiellen Zellen hergestellt. Dieses Verfahren nutzt die Stoffwechselwege von Mikroorganismen, um Substrate effizient in this compound umzuwandeln. Der Fermentationsprozess wird optimiert, um hohe Ausbeuten und Reinheit zu erzielen, was ihn für die großtechnische Produktion geeignet macht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-Valinol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Aldehyde zu bilden.
Reduktion: Es kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: this compound reagiert mit Aldehyden und Nitrilen, um jeweils Imine und Oxazoline zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reaktionen mit Aldehyden und Nitrilen werden typischerweise unter milden Bedingungen durchgeführt, um Imine und Oxazoline zu bilden.
Hauptprodukte:
Oxidation: Aldehyde.
Reduktion: Amine.
Substitution: Imine und Oxazoline.
Vergleich Mit ähnlichen Verbindungen
L-Valinol ähnelt anderen Aminoalkoholen wie L-Alaninol und L-Leucinol. Es ist einzigartig aufgrund seines spezifischen chiralen Zentrums und seiner Fähigkeit, chirale Oxazoline zu bilden, die in der asymmetrischen Katalyse wertvoll sind . Andere ähnliche Verbindungen umfassen:
L-Alaninol: Von Alanin abgeleitet, wird es bei der Synthese chiraler Moleküle verwendet.
L-Leucinol: Von Leucin abgeleitet, wird es bei der Herstellung von chiralen Hilfsstoffen verwendet.
Die Einzigartigkeit von this compound liegt in seinen spezifischen Anwendungen in der asymmetrischen Synthese und seiner Fähigkeit, stabile chirale Oxazoline zu bilden, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie macht .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYWIJOWOLJNR-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318132 | |
| Record name | (+)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-48-4 | |
| Record name | (+)-Valinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2026-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-valinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04383 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-amino-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Valinol, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54N4NJ3ZZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)




![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![Pyrazolo[1,5-A]pyridin-3-ylmethanamine](/img/structure/B57386.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)




